molecular formula C18H18N2O6 B11112700 {2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid

{2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid

Cat. No.: B11112700
M. Wt: 358.3 g/mol
InChI Key: UNNQSDWOUWBKAD-VXLYETTFSA-N
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Description

{2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid is a complex organic compound characterized by its unique structure, which includes both phenoxy and acetic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenol with chloroacetic acid to form 2-(2-methoxyphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to form the hydrazide derivative. The final step involves the condensation of this hydrazide with 2-formylphenoxyacetic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis systems are often employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

{2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or acetic acid moieties, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

{2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of {2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    3-Benzyl-2-hydroxy-N-phenylbenzamide: Another compound with phenoxy and acetic acid moieties.

Uniqueness

{2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H18N2O6

Molecular Weight

358.3 g/mol

IUPAC Name

2-[2-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C18H18N2O6/c1-24-15-8-4-5-9-16(15)25-11-17(21)20-19-10-13-6-2-3-7-14(13)26-12-18(22)23/h2-10H,11-12H2,1H3,(H,20,21)(H,22,23)/b19-10+

InChI Key

UNNQSDWOUWBKAD-VXLYETTFSA-N

Isomeric SMILES

COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CC=C2OCC(=O)O

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC=C2OCC(=O)O

Origin of Product

United States

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